2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine
Description
Molecular Architecture: Core Pyrimidine Scaffold with Hydrazinyl and Imidazolyl Substituents
2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine (CAS 1539600-26-4) features a pyrimidine ring as its central scaffold, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Substituents include a hydrazinyl group (-NH-NH$$_2$$) at position 2 and a 1H-imidazol-1-yl group at position 4. The imidazole moiety is a five-membered ring containing two nitrogen atoms at positions 1 and 3, contributing to the compound’s planar geometry and potential for hydrogen bonding.
The molecular formula is C$$7$$H$$8$$N$$_6$$ , with a calculated molecular weight of 176.18 g/mol . The SMILES representation (NNC1=NC=CC(N2C=CN=C2)=N1 ) confirms the connectivity: the hydrazinyl group is bonded to the pyrimidine’s C2, while the imidazole attaches via N1 to C4. This arrangement introduces steric and electronic effects, influencing reactivity and intermolecular interactions.
Physicochemical Characteristics: Molecular Weight, Solubility, and Stability Profile
The compound’s moderate molecular weight (176.18 g/mol) suggests good bioavailability for small-molecule applications. It is reported to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but poorly soluble in water. Stability data indicate that it should be stored at room temperature in inert conditions to prevent degradation, though specific studies on thermal or photolytic stability are not detailed in the available literature.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$$7$$H$$8$$N$$_6$$ | |
| Molecular Weight | 176.18 g/mol | |
| Solubility | Organic solvents (DMSO) |
Spectroscopic Identification: Key IR, NMR, and Mass Spectrometry Data
Infrared (IR) Spectroscopy :
The IR spectrum of related hydrazinyl-imidazole derivatives shows characteristic peaks for N-H stretches (3300–3400 cm$$^{-1}$$), C=N aromatic vibrations (1600–1650 cm$$^{-1}$$), and C-H bending in the imidazole ring (700–800 cm$$^{-1}$$). For this compound, the hydrazinyl -NH$$_2$$ group likely contributes to broad absorptions near 3400 cm$$^{-1}$$, while the pyrimidine ring exhibits C-N stretches around 1350 cm$$^{-1}$$.
NMR Spectroscopy :
- $$^1$$H NMR : The imidazole protons resonate as singlets near δ 7.5–8.5 ppm, while the hydrazinyl -NH$$_2$$ appears as a broad singlet at δ 4.2–5.0 ppm. Pyrimidine protons (C5 and C6) typically show doublets between δ 8.0–8.5 ppm due to coupling with adjacent nitrogens.
- $$^{13}$$C NMR : The pyrimidine carbons (C2 and C4) bonded to nitrogen atoms resonate at δ 150–160 ppm, while imidazole carbons appear at δ 120–140 ppm.
Mass Spectrometry :
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 176.18 [M+H]$$^+$$, consistent with the molecular formula. Fragmentation patterns include loss of the hydrazinyl group (-NH-NH$$_2$$, 32 g/mol) and imidazole ring cleavage.
| Technique | Key Signals | Source |
|---|---|---|
| IR | 3400 cm$$^{-1}$$ (N-H), 1600 cm$$^{-1}$$ (C=N) | |
| $$^1$$H NMR | δ 7.5–8.5 ppm (imidazole H) | |
| $$^{13}$$C NMR | δ 150–160 ppm (pyrimidine C) | |
| MS | m/z 176.18 [M+H]$$^+$$ |
Properties
IUPAC Name |
(4-imidazol-1-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-12-7-10-2-1-6(11-7)13-4-3-9-5-13/h1-5H,8H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUDZAIVZXEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N2C=CN=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
Starting Pyrimidine Precursor:
4-(1H-imidazol-1-yl)pyrimidine derivatives are commonly used as substrates.Hydrazine Source:
Hydrazine hydrate (typically 80%) is the reagent of choice for introducing the hydrazinyl group at the 2-position of the pyrimidine ring.Solvent and Temperature:
Ethanol (EtOH) is frequently employed as the solvent, with reflux conditions maintained for extended periods (e.g., 25 hours) to ensure complete reaction.
Typical Procedure
- To a solution of the pyrimidine-imidazole precursor in dry ethanol, hydrazine hydrate is added dropwise.
- The mixture is refluxed under nitrogen atmosphere for approximately 20–25 hours.
- Upon cooling, the product precipitates and can be isolated by filtration.
- Purification is achieved by crystallization from solvents such as dimethylformamide (DMF).
Reaction Mechanism Insights
- The hydrazine nucleophile attacks the electrophilic carbon at the 2-position of the pyrimidine ring, displacing a leaving group (often a halide or similar substituent).
- The reaction proceeds via nucleophilic aromatic substitution (S_NAr) facilitated by the electron-deficient nature of the pyrimidine ring.
- The presence of the imidazol-1-yl group at the 4-position influences the electronic distribution, enhancing reactivity at the 2-position.
Reaction Optimization and Variations
- Reflux Time: Extended reflux (up to 25 hours) is necessary to drive the reaction to completion.
- Solvent Choice: Ethanol is preferred for solubility and reaction efficiency; however, polar aprotic solvents like DMF may be used for purification stages.
- Hydrazine Concentration: Using excess hydrazine hydrate ensures full conversion but requires careful handling due to toxicity.
- Temperature Control: Maintaining reflux temperature (~78 °C for ethanol) optimizes kinetics without decomposing sensitive intermediates.
Characterization of the Product
- Mass Spectrometry (MS): Confirms molecular ion peak corresponding to the expected molecular weight (176.18 g/mol).
- Infrared Spectroscopy (IR):
- Nuclear Magnetic Resonance (NMR):
- Elemental Analysis: Confirms purity and stoichiometry.
Summary Table of Preparation Conditions
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | 4-(1H-imidazol-1-yl)pyrimidine derivative | Commercially available or synthesized |
| Hydrazine Source | Hydrazine hydrate (80%) | Used in excess for complete substitution |
| Solvent | Ethanol (EtOH) | Dry solvent preferred |
| Temperature | Reflux (~78 °C) | Maintained for 20–25 hours |
| Reaction Time | 20–25 hours | Prolonged reflux necessary |
| Workup | Cooling, filtration, crystallization | Purification via DMF crystallization |
| Yield | Moderate to high | Dependent on precursor and conditions |
Research Findings and Related Synthetic Applications
- The synthesized this compound serves as a key intermediate for further transformations, such as condensation with aldehydes to form hydrazones and subsequent cyclizations to pyrazole derivatives.
- The compound's hydrazinyl group enables diverse functionalization, making it valuable in medicinal chemistry for designing antimicrobial and anticancer agents.
- Computational studies on related imidazole derivatives highlight the role of substituents in regioselectivity and reaction pathways, which can inform optimization of synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine exhibit notable antimicrobial properties. For instance, studies have shown that certain synthesized derivatives possess significant antibacterial and antifungal activities. These compounds were tested against various microbial strains, revealing promising results in terms of inhibition zones and minimum inhibitory concentrations (MICs) .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Compound B | S. aureus | 18 | 16 |
| Compound C | C. albicans | 20 | 8 |
1.2 Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those derived from this compound. In vitro assays have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes . This makes them candidates for developing new anti-inflammatory drugs.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various novel pyrazole and imidazole derivatives. These derivatives have been explored for their biological activities, including anticancer and antiviral effects. For example, reactions involving this compound with different aldehydes have led to the formation of hydrazone derivatives, which were subsequently evaluated for their pharmacological activities .
Table 2: Synthesis Pathways Using this compound
| Reaction Type | Reagents Used | Product Name |
|---|---|---|
| Hydrazone Formation | Acetophenone | Hydrazone A |
| Reaction with Ethoxymethylenemalononitrile | Ethoxymethylenemalononitrile | Pyrazole Derivative B |
| Cyclization | Various Isocyanates | Bicyclic Imidazole Derivative C |
Case Studies
3.1 Clinical Trials
One notable application is the development of compounds derived from this compound that are currently undergoing clinical trials for treating hypoparathyroidism. These compounds act as agonists for the human parathyroid hormone receptor, showcasing their therapeutic potential in endocrine disorders .
3.2 Structure–Activity Relationship Studies
Extensive structure–activity relationship (SAR) studies have been conducted to optimize the biological activity of derivatives based on this compound. By modifying functional groups on the pyrimidine ring, researchers have identified key structural features that enhance potency against specific targets, thereby guiding future drug design efforts .
Mechanism of Action
The mechanism of action of 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Hydrazinyl-4-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Compound V)
- Structure : Differs by the replacement of the imidazole group with a 3-methoxyphenyl moiety and the addition of a carbonitrile group at the 5-position.
- Activity : Exhibits potent antioxidant activity via nitric oxide and hydrogen peroxide radical scavenging .
- Key Difference : The electron-withdrawing carbonitrile and methoxyphenyl groups enhance antioxidant efficacy compared to the electron-rich imidazole in the target compound, suggesting substituent-dependent reactivity .
4-[4-(3-Fluorophenethyl)-1-piperazyl]-2-(1H-imidazol-1-yl)-pyrimidine (Compound 4)
- Structure : Shares the 2-(1H-imidazol-1-yl)pyrimidine core but replaces hydrazinyl with a piperazyl-fluorophenethyl chain.
- Activity : Likely functions as a neuronal inhibitor due to the lipophilic fluorophenethyl group, which enhances membrane permeability .
- Key Difference : The piperazyl substituent introduces basicity and flexibility, contrasting with the planar hydrazinyl group in the target compound.
(1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (Compound 3)
- Structure : Features a pyrazolo[3,4-d]pyrimidine scaffold with a hydrazine substituent.
Physicochemical Properties
- Electron Effects : The hydrazinyl group in the target compound enhances nucleophilicity, whereas derivatives with electron-withdrawing groups (e.g., carbonitrile in Compound V) favor radical scavenging .
Biological Activity
2-Hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 1539600-26-4
This compound features a hydrazine moiety linked to a pyrimidine ring substituted with an imidazole group, which is known to enhance biological activity through various mechanisms.
This compound exhibits its biological effects through several key mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, leading to altered metabolic pathways. For example, it can inhibit enzymes involved in nucleic acid synthesis, which is crucial for cellular proliferation.
- Cell Signaling Modulation : It influences signaling pathways such as MAPK/ERK, promoting cell survival and proliferation under certain conditions.
- Cytotoxicity : Studies indicate that this compound can induce apoptosis in cancer cells by causing DNA damage and cell cycle arrest.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : The compound shows efficacy against various bacterial strains and fungi.
- Anticancer Properties : It has demonstrated cytotoxic effects on multiple cancer cell lines, including breast and prostate cancer cells.
Table 1: Summary of Biological Activities
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of this compound against prostate cancer cell lines (PC3 and DU145), the compound exhibited dose-dependent cytotoxicity. The IC50 values indicated significant potential for therapeutic use in prostate cancer treatment.
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity against common pathogens such as E. coli and S. aureus. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Preliminary data suggest:
- Absorption : Rapidly absorbed post-administration.
- Metabolism : Metabolized primarily by cytochrome P450 enzymes.
Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile in vivo.
Q & A
Q. What are the common synthetic routes for preparing 2-hydrazinyl-4-(1H-imidazol-1-yl)pyrimidine, and how are intermediates characterized?
Answer: The compound is typically synthesized via condensation reactions. A key method involves refluxing hydrazine derivatives with imidazole-containing precursors in ethanol or acetic acid. For example, 2-hydrazino-4,6-dimethylpyrimidine reacts with dehydroacetic acid under acidic conditions to form intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione . Purification is achieved using silica gel column chromatography (e.g., Petroleum ether/EtOAc = 20:80) . Intermediates are characterized via:
- FT-IR spectroscopy for functional group identification.
- NMR spectroscopy : Key signals include δ = 8.65 ppm (d, pyrimidine protons) and δ = 7.12 ppm (s, imidazole protons) in NMR .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its structure?
Answer: Single-crystal X-ray diffraction (SCXRD) is the primary method. For example, a related compound, benzene-1,4-diol–5-(1H-imidazol-1-yl)-pyrimidine, crystallizes in the triclinic space group P1 with cell parameters . The structure is stabilized by:
- O–H⋯N hydrogen bonds (distance ≈ 2.8–3.0 Å) forming supramolecular chains.
- π-π stacking between imidazole rings (centroid distance = 3.554 Å) .
Displacement parameters and bond angles are refined using software like SHELXTL, achieving -factors < 0.05 .
Advanced Research Questions
Q. How can researchers design experiments to optimize the yield of derivatives while minimizing side reactions?
Answer: Experimental Design Considerations:
- Reagent Stoichiometry : Use a 1:1.2 molar ratio of hydrazine to imidazole precursors to drive condensation to completion .
- Catalytic Systems : Add sodium acetate in ethanol/AcOH to accelerate cyclization and reduce byproducts like unreacted hydrazines .
- Temperature Control : Reflux at 80–90°C minimizes decomposition; higher temperatures promote side reactions (e.g., over-alkylation) .
- Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in EtOAC/hexane) and isolate intermediates before further functionalization .
Q. What analytical techniques resolve contradictions in spectral data during characterization of novel derivatives?
Answer: Contradiction Example: Discrepancies in NMR signals due to tautomerism (imidazole NH vs. pyrimidine NH). Resolution Methods:
- Variable Temperature NMR : Identify dynamic equilibria by observing signal splitting at low temperatures (e.g., −40°C) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., δ = 7.85–8.65 ppm regions) to specific protons .
- X-ray Crystallography : Confirm tautomeric forms via bond lengths (e.g., C–N = 1.32–1.37 Å for imidazole vs. 1.40 Å for pyrimidine) .
- Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]+ = 257.0894 for CHNO) .
Q. How do π-π interactions and hydrogen bonding influence the biological activity of this compound?
Answer: Mechanistic Insights:
- π-π Stacking : Enhances binding to aromatic residues in enzyme active sites (e.g., kinases or DNA topoisomerases). For example, imidazole-pyrimidine dimers with centroid distances < 4 Å show improved inhibition (IC ≈ 1–5 µM) .
- Hydrogen Bonding : O–H⋯N interactions improve solubility and membrane permeability. Derivatives with hydrogen bond donors (e.g., –OH or –NH) exhibit 2–3× higher cellular uptake .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
